Cas no 832744-28-2 (Benzene, 1-bromo-4-[(4-chlorophenyl)ethynyl]-)
832744-28-2 structure
Product Name:Benzene, 1-bromo-4-[(4-chlorophenyl)ethynyl]-
CAS No:832744-28-2
MF:C14H8BrCl
MW:291.570322036743
CID:673790
PubChem ID:57530615
Update Time:2025-04-19
Benzene, 1-bromo-4-[(4-chlorophenyl)ethynyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-4-[(4-chlorophenyl)ethynyl]-
- 1-BROMO-4-[(4-CHLOROPHENYL)ETHYNYL]BENZENE
- 1-bromo-4-[2-(4-chlorophenyl)ethynyl]benzene
- 832744-28-2
- GOVDQARNNMIPTP-UHFFFAOYSA-N
- 1-bromo-4-[(4-chlorophenyl) ethynyl] benzene
- 1-bromo4-[(4-chlorophenyl) ethynyl] benzene
- DTXSID50727033
- SCHEMBL4461464
-
- Inchi: 1S/C14H8BrCl/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
- InChI Key: GOVDQARNNMIPTP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C#CC2C=CC(=CC=2)Cl)=CC=1
Computed Properties
- Exact Mass: 289.94979g/mol
- Monoisotopic Mass: 289.94979g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 0Ų
Benzene, 1-bromo-4-[(4-chlorophenyl)ethynyl]- Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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